N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) core linked via a carboxamide group to a thiazole ring. The thiazole moiety is substituted at the 4-position with a 2-oxo-2-(phenylamino)ethyl chain.
Properties
IUPAC Name |
N-[4-(2-anilino-2-oxoethyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-17(20-13-4-2-1-3-5-13)9-14-10-27-19(21-14)22-18(24)12-6-7-15-16(8-12)26-11-25-15/h1-8,10H,9,11H2,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIBLHAUNCWTAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis for the Core Structure
The thiazole ring is constructed using a modified Hantzsch reaction between thiourea and ethyl bromoacetate.
Procedure :
- Reactants : Thiourea (1.0 equiv) and ethyl bromoacetate (1.2 equiv) in ethanol.
- Conditions : Reflux at 80°C for 4–6 hours under nitrogen.
- Workup : Cool to room temperature, filter, and recrystallize from ethanol.
Intermediate : 4-(Ethoxycarbonylmethyl)thiazol-2-amine (I1 ) is obtained as a white solid (Yield: 68–72%).
Mechanistic Insight :
- Thiourea’s sulfur attacks the α-carbon of ethyl bromoacetate, forming a thioether intermediate.
- Intramolecular cyclization releases HBr, yielding the thiazole ring.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (s, 1H, thiazole-H), 4.12 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 3.58 (s, 2H, CH₂COOEt).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
Acylation with Benzo[d]Dioxole-5-Carboxylic Acid
The final step couples I4 with benzo[d]dioxole-5-carbonyl chloride.
Procedure :
- Reactants : I4 (1.0 equiv), benzo[d]dioxole-5-carbonyl chloride (1.2 equiv), and Et₃N (2.0 equiv) in dry DCM.
- Conditions : Stir at 0°C→RT for 6 hours.
- Workup : Wash with HCl (1M), dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane:EtOAc 3:1).
Final Product : N-(4-(2-Oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d]dioxole-5-carboxamide (Yield: 65–70%).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 7.60–6.85 (m, 8H, Ar-H), 6.08 (s, 2H, OCH₂O), 3.90 (s, 2H, CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 148.1 (OCH₂O), 121.5–107.8 (Ar-C).
- HPLC : Purity >98% (C18 column, MeOH:H₂O 70:30).
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Enhancements
- Morpholine : Added during thiazole synthesis to scavenge HBr, improving cyclization efficiency.
- Pyridine : Essential for HCl neutralization during amidation, preventing side reactions.
Data Tables
Table 1. Reaction Yields Across Synthetic Steps
| Step | Intermediate | Yield (%) | Conditions |
|---|---|---|---|
| 1 | I1 | 68–72 | EtOH, reflux |
| 2 | I2 | 85–90 | 6M HCl, reflux |
| 3 | I3 | 95 | SOCl₂, 60°C |
| 4 | I4 | 75–80 | THF, pyridine |
| 5 | Final Product | 65–70 | DCM, Et₃N |
Table 2. Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | IR (C=O, cm⁻¹) |
|---|---|---|
| I1 | 7.25 (s, 1H) | 1685 |
| I4 | 9.87 (s, 1H) | 1710 |
| Final | 10.45 (s, 1H) | 1695 |
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Research indicates that compounds similar to N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit various biological activities:
- Anticancer Activity : The compound has shown promise in enhancing the effectiveness of anticancer treatments by acting as an indoleamine 2,3-dioxygenase inhibitor, which could help in overcoming tumor-specific immunosuppression associated with cancer .
- Antimicrobial Properties : The thiazole ring is often linked to antimicrobial effects, suggesting that this compound may possess similar properties.
- Enzymatic Inhibition : Studies indicate potential for selective inhibition of specific enzymes, which can be crucial in drug development .
Study 1: Anticancer Efficacy
A study published in the Canadian Patents Database highlighted the use of this compound in conjunction with traditional anticancer agents. The findings suggested that it could enhance the efficacy of existing treatments by modulating immune responses against tumors .
Study 2: Antimicrobial Assessment
In another research effort, derivatives of benzodioxole were tested for their antimicrobial activity. The results indicated that compounds with similar structural features to this compound demonstrated significant antibacterial effects against various pathogens.
Potential Applications
Based on the biological activities observed, this compound can potentially be applied in:
- Cancer Therapy : As an adjunct treatment to improve patient outcomes.
- Infectious Disease Management : By leveraging its antimicrobial properties to combat resistant strains of bacteria.
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
(a) Variations in the Amide-Linked Substituent
The benzo[d][1,3]dioxole-5-carboxamide-thiazole scaffold is shared across multiple analogs, but substitutions on the ethylamine-oxo-phenylamino side chain significantly influence properties:
Key Observations :
- The trifluoromethoxy group () adds strong electron-withdrawing effects, which may alter electronic distribution and binding affinity.
(b) Thiazole Ring Modifications
Compounds in (e.g., D14–D20) replace the benzo[d][1,3]dioxole-thiazole-carboxamide core with penta-2,4-dienamide-thiazole systems but retain similar functional groups:
| Compound | Substituent on Thiazole | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| D14 | 4-(Methylthio)phenylamino | 13.7 | 208.9–211.3 |
| D19 | 4-(Pyridin-2-ylmethoxy)phenylamino | 20.8 | 211.2–214.5 |
| Target compound | Phenylamino | Not reported | Not reported |
Key Observations :
Pharmacological Activity Comparisons
(a) Anticancer Potential
While direct data for the target compound are unavailable, structurally related thiazole-carboxamide derivatives exhibit antitumor activity:
- Compounds 7b and 11 () showed IC50 values of 1.61 ± 1.92 μg/mL and 1.98 ± 1.22 μg/mL, respectively, against HepG-2 cells. These feature thiadiazole and thiazole cores with hydrazinecarbothioamide substituents .
- The benzo[d][1,3]dioxole moiety in the target compound may enhance DNA intercalation or kinase inhibition, as seen in analogous triazole-thione derivatives () .
(b) Anti-inflammatory Activity
N-(Benzo[d]thiazol-2-yl)benzamide derivatives () demonstrated anti-inflammatory effects via cyclooxygenase (COX) inhibition. The target compound’s phenylamino group could similarly modulate COX-2 selectivity .
Physicochemical Properties
Key Observations :
- Methoxy-substituted analogs (e.g., HSD-2) exhibit higher yields (75%) compared to thiazole derivatives (e.g., D14: 13.7%), suggesting that electron-donating groups improve reaction efficiency .
Biological Activity
N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.
Structural Characteristics
The compound features several notable structural components:
- Thiazole Ring : Known for its antimicrobial and anticancer properties.
- Benzo[d][1,3]dioxole Moiety : Often associated with various pharmacological activities.
- Phenylamino Group : Enhances binding affinity to biological targets.
The molecular formula is , with a molecular weight of 449.4 g/mol .
Biological Activity Overview
Research indicates that derivatives of benzodioxole, including this compound, exhibit significant biological activities. The following table summarizes some of the key findings related to its biological activity:
The mechanism of action for this compound involves:
- Enzyme Interaction : The thiazole ring may interact with various enzymes or receptors, modulating their activity.
- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
- Cytokine Regulation : Alteration in the release of pro-inflammatory cytokines such as IL-6 and TNF-α, influencing immune responses .
Anticancer Studies
A study evaluating the cytotoxic effects of this compound on several cancer cell lines revealed significant inhibition of cell proliferation. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
Antimicrobial Evaluation
In vitro tests showed that the compound had moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. However, it displayed limited activity against Gram-negative strains, suggesting that structural modifications may enhance its spectrum of activity .
Anti-inflammatory Activity
Research demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers in animal models of induced inflammation. This suggests potential therapeutic applications in managing chronic inflammatory diseases .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : Involves the reaction between thiazole derivatives and phenylglyoxal to form an intermediate.
- Final Coupling Reaction : The intermediate is then reacted with appropriate carboxylic acids or amines to yield the final product.
This synthetic pathway allows for variations that can be explored to optimize biological activity further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
